molecular formula C9H11O4- B1603814 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid CAS No. 56124-48-2

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B1603814
CAS No.: 56124-48-2
M. Wt: 183.18 g/mol
InChI Key: MYYLMIDEMAPSGH-UHFFFAOYSA-M
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Description

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₂O₄. It is characterized by a cyclohexene ring substituted with a methoxycarbonyl group and a carboxylic acid group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of (1S,2R)-4-cyclohexene-1,2,3,6-tetra-carboxylic acid methyl ester with a suitable reducing agent . The reaction conditions often include the use of solvents such as acetone and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: As a starting material and intermediate in organic synthesis.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and have potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid
  • 4-Cyclohexene-1,2-dicarboxylic acid, monomethyl ester
  • (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester

Uniqueness

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies.

Properties

IUPAC Name

6-methoxycarbonylcyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLMIDEMAPSGH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623985
Record name 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56124-48-2
Record name 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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